

# A Technical Guide to the Thermodynamic Properties of Olivine Group Minerals

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This technical guide provides a comprehensive overview of the thermodynamic properties of the **olivine** group minerals, a critical component of the Earth's upper mantle. An understanding of these properties is fundamental to fields ranging from geochemistry and geophysics to materials science. This document presents quantitative data in a structured format, details the experimental protocols for their determination, and provides visualizations of key concepts and workflows.

## Introduction to the Olivine Group

The **olivine** group minerals are a series of nesosilicates with the general formula  $M_2SiO_4$ , where M is most commonly magnesium (Mg) or iron (Fe). The two end-members of the primary solid solution series are forsterite (Fo,  $Mg_2SiO_4$ ) and fayalite (Fa,  $Fe_2SiO_4$ ). These minerals form a complete substitutional solid solution where magnesium and iron ions can freely substitute for one another within the orthorhombic crystal structure.<sup>[1]</sup> This solid solution is crucial for understanding petrological processes in the Earth's mantle. At high pressures, **olivine** undergoes phase transitions to its high-pressure polymorphs, wadsleyite and ringwoodite, which are the dominant minerals in the Earth's transition zone.<sup>[2][3]</sup>

## Thermodynamic Data of Olivine Group Minerals

The thermodynamic properties of **olivine** group minerals, including heat capacity, entropy, enthalpy, and Gibbs free energy, are essential for modeling geological processes and

understanding the stability of these minerals under various temperature and pressure conditions.

## Heat Capacity ( $C_p$ )

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount. For **olivine** minerals, it is a key parameter in thermodynamic calculations.

Mineral	Composition	Temperature (K)	Heat Capacity ( $C_p$ ) (J/mol·K)	Reference
Forsterite	Mg <sub>2</sub> SiO <sub>4</sub>	298.15	128.6	(Robie et al., 1982b) in[4]
Fayalite	Fe <sub>2</sub> SiO <sub>4</sub>	298.15	131.9 ± 0.1	[5]
Olivine	Fo <sub>90</sub> Fa <sub>10</sub>	298.15	~129	(Dachs et al., 2007) in[6]
Fayalite	Fe <sub>2</sub> SiO <sub>4</sub>	64.88	λ-transition (antiferromagnetic) c)	[5]

The heat capacity of fayalite-rich **olivines** exhibits a sharp lambda-type anomaly due to a paramagnetic to antiferromagnetic transition.[4][5] For forsterite, the heat capacity shows a typical Debye-T<sup>3</sup> behavior at low temperatures.[7]

## Standard Entropy ( $S^\circ$ )

Standard entropy is a measure of the randomness or disorder of a system at a standard state (298.15 K and 1 bar).

Mineral	Composition	Standard Entropy (S°) (J/mol·K)	Reference
Forsterite	Mg <sub>2</sub> SiO <sub>4</sub>	94.0 ± 0.1	[4]
Fayalite	Fe <sub>2</sub> SiO <sub>4</sub>	151.4 ± 0.1	[4]
Fayalite (natural)	~Fe <sub>2</sub> SiO <sub>4</sub>	151.6 ± 1.1	[6]

Calorimetric data indicate that the forsterite-fayalite binary solid solution exhibits nearly ideal entropy of mixing behavior.[4]

## Enthalpy of Formation ( $\Delta H^{\circ f}$ )

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Mineral	Composition	Enthalpy of Formation ( $\Delta H^{\circ f}$ ) (kJ/mol)	Reference
Fayalite	Fe <sub>2</sub> SiO <sub>4</sub>	-1478.17 ± 1.30	[5]

High-temperature solution calorimetry is a primary method for determining the enthalpies of formation of minerals like **olivine**. [8]

## Gibbs Free Energy of Formation ( $\Delta G^{\circ f}$ )

The Gibbs free energy of formation is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Mineral	Composition	Gibbs Free Energy of Formation ( $\Delta G^{\circ f}$ ) (kJ/mol)	Reference
Fayalite	Fe <sub>2</sub> SiO <sub>4</sub>	-1378.98 ± 1.35	[5]

# Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of **olivine** minerals relies on a variety of sophisticated experimental techniques.

## Calorimetry

Calorimetry is the science of measuring heat flow. Several calorimetric techniques are employed for minerals.

- **Low-Temperature Adiabatic Calorimetry:** This technique is used to measure heat capacity from near absolute zero to room temperature. A sample is thermally isolated, and a known amount of heat is introduced, with the resulting temperature change being precisely measured. This method was used to determine the heat capacities of forsterite and fayalite. [\[4\]](#)
- **Differential Scanning Calorimetry (DSC):** DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a rapid method for determining heat capacity and transition enthalpies. [\[9\]](#)
- **High-Temperature Oxide Melt Solution Calorimetry:** This technique is used to determine the enthalpy of formation of refractory materials like **olivine**. [\[8\]](#) The mineral is dissolved in a molten oxide solvent (e.g., lead borate) at high temperatures (typically around 700 °C), and the heat of solution is measured. [\[8\]](#) By measuring the heats of solution of the mineral and its constituent oxides, the enthalpy of formation can be calculated using Hess's law.

## Laser-Flash Analysis

The laser-flash method is a widely used technique to determine thermal diffusivity and thermal conductivity. [\[2\]](#) A short pulse of energy from a laser heats one side of a sample, and the temperature rise on the opposite side is measured as a function of time. From this data, the thermal diffusivity can be calculated. Knowing the heat capacity and density, the thermal conductivity can then be determined.

## In-Situ High-Temperature and High-Pressure Experiments

To understand the thermodynamic properties of **olivine** under mantle conditions, experiments are conducted at high temperatures and pressures.

- Raman Spectroscopy: In-situ high-temperature and high-pressure Raman spectroscopy can be used to investigate the effect of temperature and pressure on the vibrational modes of the **olivine** crystal lattice.[10] Changes in the Raman spectra can be related to thermodynamic properties like heat capacity and entropy.[10]
- X-ray Diffraction: High-pressure X-ray diffraction using diamond-anvil cells allows for the determination of the equation of state of **olivine**, which describes the relationship between its volume, temperature, and pressure.[11] This is crucial for understanding its stability at depth in the Earth.

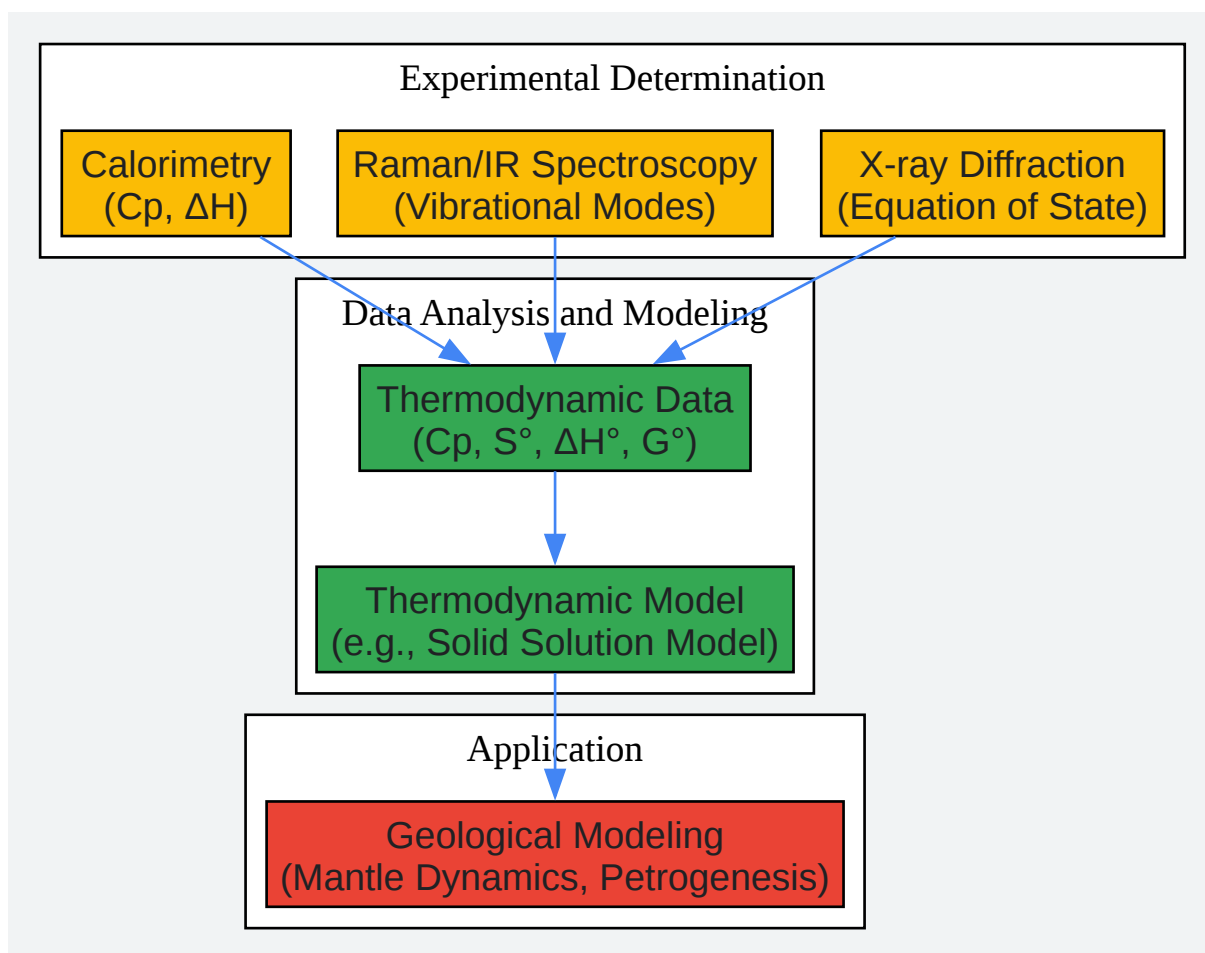
## Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of **olivine** group minerals.



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Caption: **Olivine** Solid Solution Series.



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Caption: Experimental and analytical workflow.

## Conclusion

The thermodynamic properties of the **olivine** group minerals are fundamental to our understanding of the Earth's interior and have broader applications in materials science. The data presented in this guide, obtained through a variety of sophisticated experimental techniques, provide a basis for quantitative modeling of geological processes. Continued research, particularly at high pressures and temperatures, will further refine our knowledge of these critical mineral phases.

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